(R)-2-Ethyl-2-hydroxysuccinic acid

Description

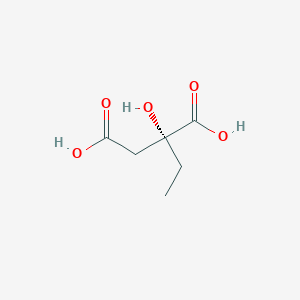

(R)-2-Ethyl-2-hydroxysuccinic acid (CAS: 1944-62-3; alternative CAS: 873073-25-7) is a chiral succinic acid derivative with the molecular formula C₆H₁₀O₅ and an average molecular mass of 162.14 g/mol . The compound features a hydroxyl (-OH) and an ethyl (-CH₂CH₃) group substituted at the C2 position of the succinic acid backbone (Fig. 1). Its stereochemistry is critical, as the (R)-enantiomer exhibits distinct biological and chemical properties compared to its (S)-counterpart or racemic mixtures.

Notably, (R)-2-Ethyl-2-hydroxysuccinic acid has been identified as a carbon metabolic intermediate in Bacillus amyloliquefaciens, where its levels significantly decrease in mutant strains lacking surfactin production (ΔsrfA), suggesting a role in bacterial carbon metabolism .

Properties

IUPAC Name |

(2R)-2-ethyl-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYGHRNLPUMVBU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415059 | |

| Record name | (2R)-2-ethyl-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873073-25-7 | |

| Record name | (2R)-2-ethyl-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-ethylmalic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. Another method includes the use of enantioselective hydrogenation of ethyl-substituted malic acid derivatives.

Industrial Production Methods

Industrial production of ®-2-ethylmalic acid typically involves the fermentation of specific microorganisms that can produce the compound in high yields. This biotechnological approach is favored due to its efficiency and sustainability compared to purely chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

®-2-ethylmalic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include keto acids, alcohol derivatives, and various substituted malic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Versatile Synthon

(R)-2-Ethyl-2-hydroxysuccinic acid serves as an important synthon in organic chemistry. Its structure allows for the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals. It can be utilized as a building block for the development of complex molecules due to its functional groups that facilitate further reactions .

Chiral Auxiliary

This compound acts as a chiral auxiliary in asymmetric synthesis. It can enhance the enantioselectivity of reactions, making it valuable in the production of enantiomerically pure compounds which are crucial in drug development .

Pharmaceutical Applications

Drug Development

The compound has been investigated for its potential role in drug development, particularly for its ability to modify the pharmacokinetics of active pharmaceutical ingredients. Its hydroxyl and carboxylic acid groups can form hydrogen bonds with biological targets, potentially increasing the efficacy of drugs .

Anti-inflammatory and Antioxidant Properties

Research indicates that (R)-2-Ethyl-2-hydroxysuccinic acid exhibits anti-inflammatory and antioxidant properties. These characteristics make it a candidate for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Food Science

Food Additive

(R)-2-Ethyl-2-hydroxysuccinic acid is recognized as a food additive due to its flavor-enhancing properties. It is classified under food preservatives and flavor enhancers, contributing to the sensory profile of various food products .

Preservation and Shelf Life Extension

The compound's ability to inhibit microbial growth makes it useful in extending the shelf life of food products. Its application in food preservation is supported by regulatory approvals in several jurisdictions .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-ethylmalic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic processes. The molecular targets include enzymes such as malate dehydrogenase and fumarase, which play crucial roles in cellular respiration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (R)-2-Ethyl-2-hydroxysuccinic acid and related succinic acid derivatives:

Key Research Findings

Stereochemical Specificity

- The (R)-enantiomer of 2-Ethyl-2-hydroxysuccinic acid is biologically active in bacterial systems, whereas racemic mixtures or other stereoisomers may lack this specificity .

Biological Activity

(R)-2-Ethyl-2-hydroxysuccinic acid, also known as 2-hydroxy-2-ethylsuccinic acid, is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including metabolic pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(R)-2-Ethyl-2-hydroxysuccinic acid is classified as a hydroxy fatty acid. Its molecular formula is C6H10O5, and it features two carboxylic acid groups and a hydroxyl group attached to a succinic acid backbone. The stereochemistry of the compound is crucial for its biological activity, as the (R) configuration influences its interaction with biological systems.

Metabolic Pathways

The metabolism of (R)-2-Ethyl-2-hydroxysuccinic acid is primarily linked to the degradation pathways of branched-chain amino acids, particularly isoleucine. Elevated levels of this compound have been observed in individuals with metabolic disorders related to isoleucine catabolism. Specifically, it appears in urine samples from patients with deficiencies in enzymes such as short/branched-chain acyl-CoA dehydrogenase (SBCAD), which are essential for normal fatty acid metabolism .

Key Metabolic Insights:

- Increased Excretion : In conditions where there is an impediment in the classical (S) pathway of L(+)-isoleucine metabolism, (R)-2-Ethyl-2-hydroxysuccinic acid accumulates and is excreted in urine.

- Enzyme Interactions : The compound's formation can also be influenced by the activity of valine catabolic enzymes, suggesting a complex interplay between different amino acid metabolism pathways .

Antioxidant Properties

Research has indicated that (R)-2-Ethyl-2-hydroxysuccinic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Potential Therapeutic Applications

- Inflammation : Preliminary studies suggest that derivatives of this compound may have anti-inflammatory effects. For instance, analogs have been investigated for their ability to inhibit leukotriene B4 (LTB4), a potent mediator of inflammation .

- Neuroprotection : There is emerging evidence that (R)-2-Ethyl-2-hydroxysuccinic acid may exert neuroprotective effects, potentially through modulation of metabolic pathways involved in neuronal health and function.

- Metabolic Disorders : Given its role in amino acid metabolism, there is potential for this compound to be explored as a therapeutic agent in metabolic disorders characterized by branched-chain amino acid dysregulation .

Case Studies

Several case studies highlight the clinical relevance of (R)-2-Ethyl-2-hydroxysuccinic acid:

- Case Study 1 : A patient with a known deficiency in SBCAD presented with elevated urinary levels of (R)-2-Ethyl-2-hydroxysuccinic acid. The metabolic profile suggested a direct correlation between enzyme activity and the accumulation of this compound, leading to further investigations into dietary management strategies.

- Case Study 2 : In a clinical trial assessing novel anti-inflammatory compounds, derivatives of (R)-2-Ethyl-2-hydroxysuccinic acid demonstrated promising results in reducing markers of inflammation in guinea pig models, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. How can computational chemistry predict the physicochemical properties of (R)-2-Ethyl-2-hydroxysuccinic acid, and what experimental validation is required?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict pKa, solubility, and logP. Validate with experimental potentiometric titrations (for pKa) and shake-flask solubility studies. Molecular dynamics (MD) simulations can model solvent interactions .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data for this compound’s conformation?

- Methodological Answer : X-ray structures reflect solid-state conformations, while NMR captures solution-state dynamics. Use variable-temperature NMR to study rotational barriers. For unresolved discrepancies, employ neutron diffraction or solid-state NMR to analyze crystal packing effects .

Q. How should isotope-labeling experiments be designed to trace metabolic pathways of (R)-2-Ethyl-2-hydroxysuccinic acid?

- Methodological Answer : Synthesize <sup>13</sup>C-labeled analogs at the ethyl or hydroxyl positions. Use LC-MS/MS to track incorporation into TCA cycle intermediates. Validate with stable isotope-resolved metabolomics (SIRM) in cell cultures .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological activity studies?

Q. How can researchers reconcile conflicting pKa values obtained via potentiometric vs. spectroscopic methods?

- Methodological Answer : Potentiometric titrations require ionic strength adjustments (e.g., 0.15 M KCl), while UV-Vis spectroscopy relies on indicator dyes. Cross-validate using <sup>1</sup>H NMR pH titrations (monitoring chemical shifts of acidic protons). Report measurement uncertainties (±0.05 pH units) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.